molecular formula C22H17FN4O3S2 B2653409 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 886900-14-7

3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2653409
CAS No.: 886900-14-7
M. Wt: 468.52
InChI Key: UTLSBVOBTCMMHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a fluorophenyl group, a nitrobenzothiazol group, and a pyridinylmethyl group. The exact structure would need to be confirmed through techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Anti-Lung Cancer Activity

Compounds related to the chemical structure of interest have been synthesized and tested for their anticancer activity. A study detailed the synthesis of fluoro-substituted benzo[b]pyrans, revealing that certain derivatives exhibit significant anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antimycobacterial and Antimicrobial Activity

Another study explored the antimicrobial potential of synthesized fluorinated benzothiazolo imidazole compounds. These compounds were obtained by treating 4-fluoro-3-chloroanilline with potassium thiocyanate and various anilines to produce derivatives that showed promising antimicrobial activity (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antimicrobial Activities of Eperezolid-like Molecules

The synthesis of eperezolid-like molecules based on a related compound structure and their evaluation for antimicrobial activities were documented. These molecules demonstrated high anti-Mycobacterium smegmatis activity, indicating their potential as antimicrobial agents (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).

Synthesis and Characterization for Anticancer, Anti-HCV, and Antimicrobial Agents

Research on the synthesis and characterization of flurbiprofen hydrazide derivatives, including structural analogs, highlighted their potential as anti-HCV, anticancer, and antimicrobial agents. This study emphasizes the versatility of such compounds in addressing multiple disease targets (Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013).

Luminescence Sensitization for Eu(III) and Tb(III)

Thiophenyl-derivatized nitrobenzoic acid ligands, which share structural motifs with the compound , have been explored for their ability to sensitize Eu(III) and Tb(III) luminescence. These findings could have implications in materials science, particularly in developing new luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S2/c23-15-4-7-18(8-5-15)31-12-10-21(28)26(14-16-3-1-2-11-24-16)22-25-19-9-6-17(27(29)30)13-20(19)32-22/h1-9,11,13H,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLSBVOBTCMMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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